Cas no 1805625-48-2 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride)

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride
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- インチ: 1S/C8H5ClF3NO2/c1-15-5-3(6(9)14)2-13-8(12)4(5)7(10)11/h2,7H,1H3
- InChIKey: KVMKUPKPNIFLSP-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CN=C(C(C(F)F)=C1OC)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034923-500mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |
1805625-48-2 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029034923-1g |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |
1805625-48-2 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029034923-250mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |
1805625-48-2 | 95% | 250mg |
$931.00 | 2022-04-01 |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chlorideに関する追加情報
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride
The compound 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride (CAS No. 1805625-48-2) is a highly specialized organic chemical with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with difluoromethyl, fluoro, and methoxy groups, along with a carbonyl chloride functional group. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The presence of multiple fluorine atoms in 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride contributes to its high lipophilicity and potential for forming strong hydrogen bonds, which are critical for drug-target interactions. Researchers have explored its use as a building block for developing novel kinase inhibitors, which are essential in the treatment of various cancers and inflammatory diseases.
The synthesis of 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by functionalization with the desired substituents. Recent advancements in catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and selectivity of this synthesis. These methods not only reduce the reaction time but also minimize the generation of byproducts, aligning with green chemistry principles.
In terms of applications, 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride has shown promise in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth regulation makes it a potential candidate for developing next-generation crop protection agents. Additionally, its role as an electrophilic reagent in organic synthesis has been extensively studied, enabling the construction of complex molecular architectures with high precision.
The chemical stability and reactivity of 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride are influenced by its electronic environment. The electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the carbonyl chloride group, making it highly reactive towards nucleophilic attacks. This property is exploited in various coupling reactions, such as amide bond formations, which are fundamental in peptide synthesis and drug development.
From an environmental perspective, understanding the fate and behavior of 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its degradation pathways under various conditions, including soil microbiota-mediated transformations and photodegradation. These investigations aim to develop strategies for minimizing environmental contamination while maximizing its beneficial applications.
In conclusion, 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride (CAS No. 1805625-48-2) is a versatile compound with immense potential across multiple industries. Its unique chemical properties, combined with advancements in synthetic methodologies and application-oriented research, position it as a key player in modern chemical innovation. As research continues to uncover new possibilities for this compound, its role in developing innovative solutions for healthcare and agriculture is expected to grow significantly.
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